molecular formula C27H28N2O5 B11413542 2-[3-(propan-2-yloxy)propyl]-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-[3-(propan-2-yloxy)propyl]-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11413542
M. Wt: 460.5 g/mol
InChI Key: HCQYZAMPTQLLDB-UHFFFAOYSA-N
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Description

2-[3-(PROPAN-2-YLOXY)PROPYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound with a unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spiro structure, which involves a tetrahydrochromeno-pyrrole fused with an indole moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(PROPAN-2-YLOXY)PROPYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multi-step organic synthesis. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the indole moiety. Key steps include:

    Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Spiro Formation: The spiro linkage is formed through a nucleophilic substitution reaction, often facilitated by a strong base.

    Indole Introduction: The indole moiety is introduced via a coupling reaction, such as a Suzuki or Heck coupling, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(PROPAN-2-YLOXY)PROPYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the structure to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(PROPAN-2-YLOXY)PROPYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and reactivity.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including potential anti-cancer or anti-inflammatory effects.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of 2-[3-(PROPAN-2-YLOXY)PROPYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibition or activation of enzymes involved in key biological pathways.

    Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

    DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety.

    Spirochromenes: Compounds with a spiro linkage involving a chromene moiety.

    Indole Derivatives: Compounds with structural similarity to the indole moiety.

Uniqueness

2-[3-(PROPAN-2-YLOXY)PROPYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is unique due to its combination of a spiro linkage with both chromeno-pyrrole and indole moieties. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

2-(3-propan-2-yloxypropyl)-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C27H28N2O5/c1-4-14-28-20-12-7-6-11-19(20)27(26(28)32)22-23(30)18-10-5-8-13-21(18)34-24(22)25(31)29(27)15-9-16-33-17(2)3/h5-8,10-13,17H,4,9,14-16H2,1-3H3

InChI Key

HCQYZAMPTQLLDB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCCOC(C)C)OC5=CC=CC=C5C4=O

Origin of Product

United States

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